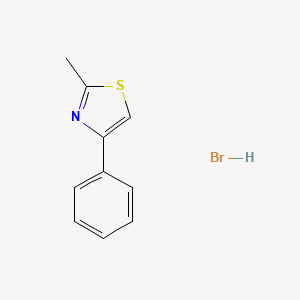

2-methyl-4-phenyl-1,3-thiazole Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-4-phenyl-1,3-thiazole Hydrobromide is a chemical compound with the CAS Number: 1170301-39-9 . It has a molecular weight of 256.17 . The compound is stored at room temperature and is in powder form .

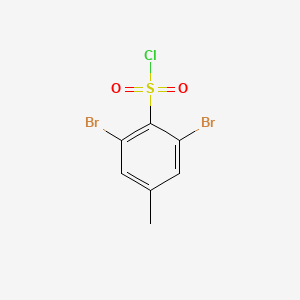

Molecular Structure Analysis

The IUPAC name of this compound is 2-(4-methylphenyl)-1,3-thiazole hydrobromide . The InChI code is 1S/C10H9NS.BrH/c1-8-2-4-9(5-3-8)10-11-6-7-12-10;/h2-7H,1H3;1H . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

1. Corrosion Inhibition

Thiazoles, including derivatives similar to 2-methyl-4-phenyl-1,3-thiazole, have been investigated for their effectiveness as corrosion inhibitors. For instance, studies on different thiazole compounds showed their potential in inhibiting corrosion of mild steel in acidic solutions. This application is significant in industrial settings to protect metal surfaces and structures (Quraishi & Sharma, 2005).

2. Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and characterization of various thiazole derivatives. These studies aim to understand the properties and potential applications of these compounds in different fields. For example, synthesis and study of trifluoromethyl heterocyclic compounds, including thiazole derivatives, provide insights into their structural and chemical properties (Coyanis et al., 2003).

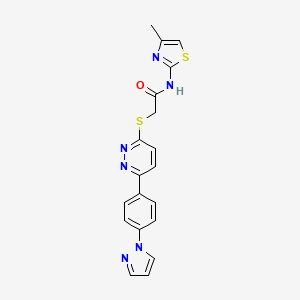

3. Antimicrobial and Anticancer Properties

Several studies have focused on the synthesis of novel thiazole compounds with potential antimicrobial and anticancer activities. These include the design and testing of various thiazole derivatives for their effectiveness against certain bacterial strains and cancer cell lines, indicating the potential of these compounds in pharmaceutical research (Darwish et al., 2014).

4. HIV-1 Reverse Transcriptase Inhibition

Research on isatin thiazoline hybrids has shown that these compounds can be effective dual inhibitors of HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. This indicates the potential use of thiazole derivatives in antiviral therapy (Meleddu et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for 2-methyl-4-phenyl-1,3-thiazole Hydrobromide are not mentioned in the search results, thiazole derivatives in general have shown promise in various biological activities . Further optimization will be necessary to reduce their cytotoxicity and to develop a more drug-like profile .

Properties

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.BrH/c1-8-11-10(7-12-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQVYWSCEGUUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462870.png)

![{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine](/img/structure/B2462874.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2462875.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462877.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2462881.png)

![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)

![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)